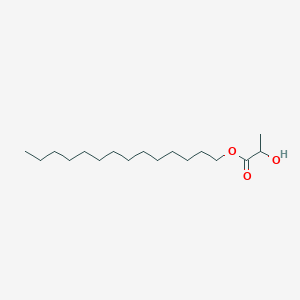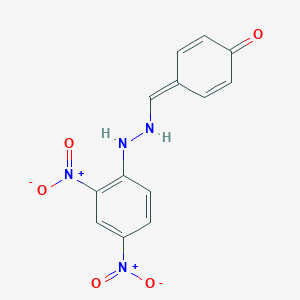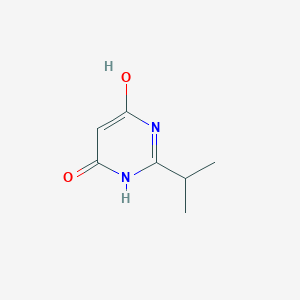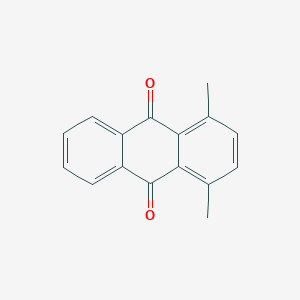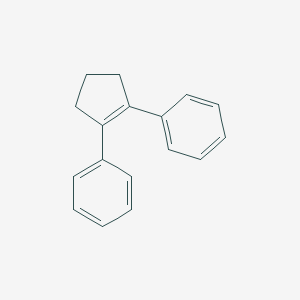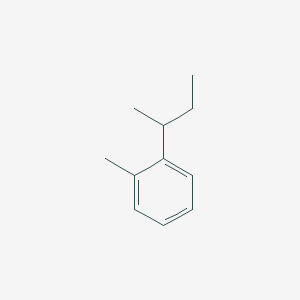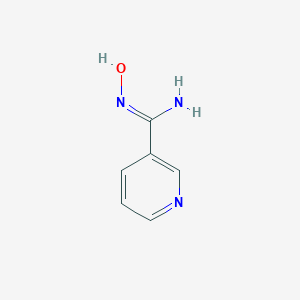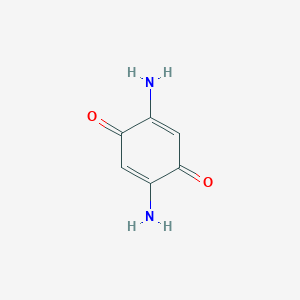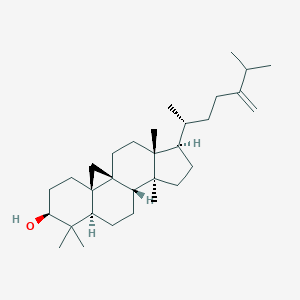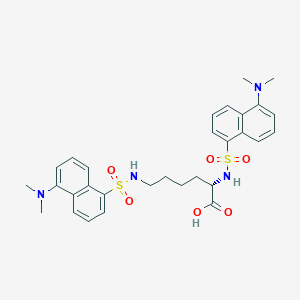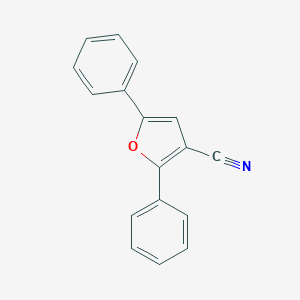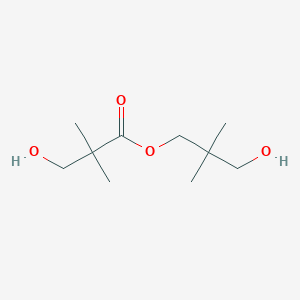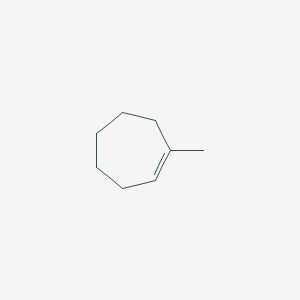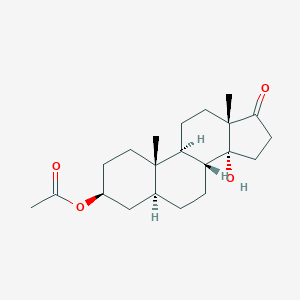
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)-, commonly known as 3β-acetoxy-5α-androstan-17-one or 3β-acetoxy-5α-androstane-17-one, is a synthetic steroid hormone. It is a derivative of dihydrotestosterone (DHT) and has been widely used in scientific research due to its unique chemical properties and biological effects.
Applications De Recherche Scientifique
3β-acetoxy-5α-androstan-17-one has been used in various scientific research applications, including:
1. Hormone receptor binding studies: 3β-acetoxy-5α-androstan-17-one has been shown to bind to androgen and progesterone receptors with high affinity. It has also been used as a reference compound for the development of new hormone receptor ligands.
2. Steroid metabolism studies: 3β-acetoxy-5α-androstan-17-one is a metabolite of DHT, which is an important steroid hormone involved in male sexual development and function. The study of DHT metabolism and its derivatives can provide insights into the regulation of androgen signaling pathways.
3. Cancer research: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. It has also been used as a reference compound for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 3β-acetoxy-5α-androstan-17-one is not fully understood, but it is believed to involve the modulation of hormone receptor signaling pathways. It has been shown to act as an agonist for androgen and progesterone receptors, leading to the activation of downstream signaling pathways. It has also been shown to inhibit the activity of aromatase, an enzyme involved in the conversion of androgens to estrogens.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3β-acetoxy-5α-androstan-17-one are diverse and depend on the specific experimental conditions and cell types used. Some of the reported effects include:
1. Stimulation of cell growth and differentiation: 3β-acetoxy-5α-androstan-17-one has been shown to stimulate the growth and differentiation of various cell types, including muscle cells, bone cells, and neuronal cells.
2. Inhibition of cell proliferation: 3β-acetoxy-5α-androstan-17-one has been shown to inhibit the proliferation of various cancer cell lines, as mentioned earlier.
3. Modulation of immune function: 3β-acetoxy-5α-androstan-17-one has been shown to modulate the activity of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3β-acetoxy-5α-androstan-17-one in lab experiments include its high purity, high yield of synthesis, and well-characterized biological effects. It is also relatively easy to handle and store. However, there are some limitations to its use, including its potential toxicity and the need for appropriate safety precautions when handling the compound. It is also important to note that the biological effects of 3β-acetoxy-5α-androstan-17-one can vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several future directions for the study of 3β-acetoxy-5α-androstan-17-one, including:
1. Development of new hormone receptor ligands: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new hormone receptor ligands with improved specificity and efficacy.
2. Investigation of the role of androgen signaling in disease: The study of 3β-acetoxy-5α-androstan-17-one and its effects on androgen signaling pathways can provide insights into the role of androgen signaling in various diseases, including cancer and metabolic disorders.
3. Development of new anticancer drugs: The study of 3β-acetoxy-5α-androstan-17-one and its derivatives can provide insights into the development of new anticancer drugs that target androgen signaling pathways.
Conclusion
In conclusion, 3β-acetoxy-5α-androstan-17-one is a synthetic steroid hormone that has been widely used in scientific research. Its unique chemical properties and biological effects make it a valuable tool for the study of hormone receptor signaling pathways, steroid metabolism, and cancer research. While there are some limitations to its use, the future directions for the study of this compound are promising and may lead to the development of new hormone receptor ligands and anticancer drugs.
Méthodes De Synthèse
The synthesis of 3β-acetoxy-5α-androstan-17-one involves the acetylation of 5α-androstan-17-one using acetic anhydride and pyridine as catalysts. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis is typically high, and the purity of the product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
1241-30-1 |
|---|---|
Nom du produit |
Androstan-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5alpha)- |
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h14-17,24H,4-12H2,1-3H3/t14-,15-,16-,17+,19-,20+,21+/m0/s1 |
Clé InChI |
QFRBKSJRDWKQSR-LSEZITDHSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4=O)O)C)C |
Synonymes |
3β-Acetyloxy-14α-hydroxy-5α-androstan-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



